Ethyl benzofuran-2-ylcarbamate

Description

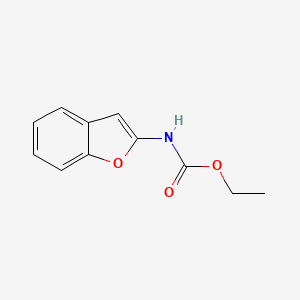

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(1-benzofuran-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)12-10-7-8-5-3-4-6-9(8)15-10/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLGYEDJLZAMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Ethyl Benzofuran 2 Ylcarbamate and Analogous Structures

Reactivity of the Carbamate (B1207046) Functional Group

The carbamate linkage (-NH-C(=O)-O-) possesses distinct reactive sites. The nitrogen atom's lone pair is delocalized onto the carbonyl group, reducing its nucleophilicity compared to an amine, while the carbonyl carbon is electrophilic.

Hydrolysis of aryl carbamates to the corresponding aminobenzofuran and ethanol (B145695) can be achieved under acidic or basic conditions, although they are generally more stable than esters.

Transamidation, the conversion of one amide or carbamate to another by reaction with an amine, is a valuable synthetic transformation. For structures analogous to Ethyl benzofuran-2-ylcarbamate, this often requires catalysis or activation of the carbamate. A modern approach involves a one-pot, two-step transamidation procedure. This method proceeds through an intermediate N-acyl-Boc-carbamate, which is then readily aminolyzed at mild temperatures without the need for a catalyst. mdpi.com This strategy has proven effective for diversifying benzofuran-2-carboxamide (B1298429) derivatives, which are structurally very similar to carbamates. mdpi.com

Another powerful method for this transformation is the nickel-catalyzed amination of aryl carbamates. rsc.orgnih.gov This methodology demonstrates a broad scope for both the carbamate and the incoming amine, providing the aminated products in synthetically useful yields. nih.gov

Table 1: Examples of Transamidation Reactions on Benzofuran-2-carboxamide Scaffolds

| Entry | C3-Aryl Group | Amine Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Benzylamine | 3a | 91 |

| 2 | Phenyl | 4-Methoxybenzylamine | 3b | 90 |

| 3 | Phenyl | Furfurylamine | 3c | 94 |

| 4 | 4-Fluorophenyl | Benzylamine | 3d | 85 |

| 5 | 4-(Trifluoromethyl)phenyl | Benzylamine | 3e | 81 |

| 6 | 2-Thienyl | Benzylamine | 3j | 60 |

Data sourced from a study on the transamidation of N-(quinolin-8-yl)benzofuran-2-carboxamides, which serve as close analogs for the reactivity of the target carbamate. mdpi.com

The nitrogen atom in the carbamate group is generally considered nucleophilic, though its reactivity is attenuated by the adjacent carbonyl group. Enamides and enecarbamates, which share structural similarities, have been shown to act as effective nucleophiles in the presence of Lewis acid catalysts, reacting with electrophiles like glyoxylates and N-acylimino esters. nih.gov While direct N-alkylation or N-acylation of this compound is not widely reported, such reactions are plausible under appropriate conditions, likely requiring a strong base to deprotonate the nitrogen first.

Electrophilic reactivity at the nitrogen is uncommon. However, highly electrophilic species can be generated. For instance, treatment of related N,N-dialkylcarbamoyl chlorides with triflic anhydride (B1165640) can generate highly electrophilic carbamoyl (B1232498) triflate species, which are potent carbamoylating agents. researchgate.net

Transformations at the Benzofuran (B130515) Core

The benzofuran ring is an electron-rich aromatic system, making it prone to electrophilic attack. The position of substitution is influenced by the existing carbamate group at the C2 position.

Electrophilic attack on the parent benzofuran ring can occur at several positions. Attack at the C2 position leads to a stabilized intermediate analogous to a benzyl (B1604629) carbocation, while attack at the C3 position allows the lone pair on the oxygen atom to stabilize the positive charge through resonance. stackexchange.comechemi.com

With the C2 position occupied by the ethyl carbamate group, a deactivating, ortho-, para-directing substituent in the context of the benzene (B151609) ring, electrophilic substitution is directed elsewhere. The C3 position becomes a primary site for substitution due to its electronic enrichment from the furan (B31954) oxygen and its proximity to the C2 substituent. For example, palladium-catalyzed C-H arylation reactions, a form of electrophilic substitution, have been successfully performed at the C3 position of N-(quinolin-8-yl)benzofuran-2-carboxamides. mdpi.com This highlights the accessibility of the C3 position to electrophilic attack.

Table 2: Palladium-Catalyzed C3-Arylation of Benzofuran-2-Carboxamide Derivatives

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | Iodobenzene | 2b | 93 |

| 2 | 1-Iodo-4-methoxybenzene | 2c | 95 |

| 3 | 1-Fluoro-4-iodobenzene | 2d | 95 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 2e | 90 |

| 5 | 2-Iodothiophene | 2m | 80 |

| 6 | 3-Iodopyridine | 2n | 85 |

Data sourced from a study on directed C-H arylation, demonstrating the susceptibility of the C3 position to electrophilic functionalization. mdpi.com

Beyond the C3 position, electrophilic substitution can also occur on the benzene portion of the benzofuran core (positions 4, 5, 6, and 7), directed by the combined influence of the fused furan ring and the C2-carbamate group. youtube.com

Nucleophilic aromatic substitution on the benzofuran core is less common than electrophilic substitution but can be achieved, particularly through transition-metal-catalyzed cross-coupling reactions. Halogenated benzofurans are key intermediates for these transformations. researchgate.net

A notable example is the palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates, a system structurally similar to the target molecule. These reactions proceed with a range of soft nucleophiles, including amines (N-nucleophiles), thiols (S-nucleophiles), phenols (O-nucleophiles), and malonates (C-nucleophiles), with the substitution occurring exclusively at the benzylic-like position. unicatt.it Furthermore, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones is a known method for synthesizing the benzofuran core itself. organic-chemistry.orgacs.org

The furan ring within the benzofuran structure can participate in cycloaddition reactions, although its aromaticity makes it less reactive than simple furans. Intramolecular Diels-Alder reactions involving a diene tethered to the benzofuran ring have been explored as a strategy for synthesizing complex alkaloids. nih.gov Benzofurans can also undergo [3+2] and [2+2] cycloaddition reactions with various partners to form more complex heterocyclic systems. tandfonline.comacs.org

Rearrangement reactions are also a key feature of benzofuran chemistry, particularly in their synthesis. One-pot cascade reactions involving an aromatic Claisen rearrangement followed by a Meinwald rearrangement have been developed for the synthesis of polysubstituted benzofurans. acs.org Other rearrangements, such as those initiated by the reaction of 2-hydroxybenzophenones with the Corey-Chaykovsky reagent, also lead to the formation of benzofuran derivatives. jocpr.com A notable transformation is the rearrangement of benzopyran rings into benzofuran derivatives under moderate conditions. nih.gov

Oxidation and Reduction Pathways

The benzofuran scaffold is susceptible to both oxidation and reduction reactions, typically targeting the C2-C3 double bond of the furan moiety. The conditions of these transformations determine the nature of the final products.

Oxidation: The oxidation of the benzofuran ring often proceeds via highly reactive epoxide intermediates. In biomimetic studies, Mn(III) porphyrins have been used as catalysts to oxidize benzofuran, 2-methylbenzofuran, and 3-methylbenzofuran (B1293835) with hydrogen peroxide. mdpi.com These reactions are believed to proceed through the initial epoxidation of the furan ring. The resulting epoxides are often unstable and can undergo subsequent rearrangements or reactions with nucleophiles present in the medium to form a variety of products, including salicylaldehyde (B1680747) derivatives. mdpi.com For substituted 2,3-benzofurans, oxidation with reagents like m-CPBA can lead to keto esters and spiroepoxides. mdpi.com

In other systems, such as furans bearing a β-ketoester at the 2-position, oxidation catalyzed by Mn(III)/Co(II) under an oxygen atmosphere is proposed to occur via an endoperoxide intermediate. rsc.orgnih.gov This intermediate subsequently ring-opens to yield a 1,4-dicarbonyl compound. nih.gov While this substrate differs significantly from this compound, it highlights a potential oxidative cleavage pathway for the furan ring.

Table 1: Catalytic Oxidation Conditions for Benzofuran Analogs mdpi.com

| Substrate | Catalyst | Co-catalyst | Conversion (%) | Selectivity (%) | Major Products |

| Benzofuran | Mn(III) Porphyrin I | Ammonium acetate (B1210297) | >95 | - | Salicylaldehyde, Polymerization products |

| 2-Methylbenzofuran | Mn(III) Porphyrin I | Ammonium acetate | >95 | - | Products from epoxide ring-opening |

| 3-Methylbenzofuran | Cationic Mn(III) Porphyrin III | Acetic acid | 99 | 99 | Epoxide-derived products |

Reduction: The reduction of the benzofuran nucleus primarily targets the furan ring to yield 2,3-dihydrobenzofurans. Catalytic hydrogenation is a common method to achieve this transformation. For instance, 2,3-disubstituted benzofurans have been successfully reduced to their corresponding 2,3-dihydro derivatives using a Pd/C catalyst. researchgate.net More advanced catalytic systems, such as ruthenium nanoparticles immobilized on various supports, have also been developed for the selective hydrogenation of benzofurans. researchgate.net These ruthenium-based catalysts can be highly effective, and in some cases, their activity and selectivity can be controlled by additives like CO2. researchgate.net In some instances, reduction of a functional group on the benzofuran ring can be achieved, such as the biocatalytic reduction of a ketone at the 2-position using enzymes found in carrots (Daucus carota). researchgate.netresearchgate.neted.gov

For a benzofuran-based heterocycle synthesized via gold-promoted cyclization, a subsequent reduction step followed by hydrolysis was successfully performed, indicating the stability of the core under certain reductive conditions. nih.govacs.org

Mechanistic Investigations of Novel Reactions

Understanding the mechanisms of reactions involving the benzofuran scaffold is crucial for predicting reactivity and designing new synthetic routes.

While research on the chemiluminescence of this compound itself is not available, studies on related benzofuranone derivatives provide insight into the potential for luminescence. Benzofuranone compounds, such as coumaranone, have been shown to generate electrochemiluminescence (ECL) signals with a co-reactant like K₂S₂O₈. researchgate.net The proposed ECL mechanism involves the electrochemical generation of radical anions from the benzofuranone and radical cations from the co-reactant. These highly reactive species then undergo an electron-transfer reaction to produce the benzofuranone in an excited state. The subsequent relaxation of this excited state to the ground state results in the emission of light. researchgate.net Computational studies using density functional theory (DFT) support the idea that the molecular orbital energy levels of these compounds make the formation of an excited state favorable, consistent with the observed ECL signals. researchgate.net

The identification of transient species is key to confirming reaction mechanisms. In the chemistry of benzofuran analogs, several types of intermediates have been proposed or identified.

Epoxides and Endoperoxides: As mentioned in the oxidation pathways (Section 3.3), epoxides are key intermediates in the Mn(III) porphyrin-catalyzed oxidation of the benzofuran C2-C3 double bond. mdpi.com Similarly, endoperoxides are proposed in the Mn(III)/Co(II) catalyzed ring-opening of other furan derivatives. nih.gov

Palladacycle Intermediates: In the palladium-catalyzed C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides, a structure closely related to the target compound, the mechanism is proposed to proceed through a Pd(II)/Pd(IV) cycle. This cycle involves the formation of a five-membered palladacycle intermediate resulting from the chelation-assisted C-H activation at the C3 position of the benzofuran ring. mdpi.com

N-Acyl-Boc-Carbamate Intermediates: The same study on benzofuran-2-carboxamides demonstrated a subsequent transamidation reaction. This transformation proceeds via the formation of an intermediate N-acyl-Boc-carbamate, which activates the amide for nucleophilic attack by another amine. mdpi.comchemrxiv.org

η3-Heterocyclic Complexes: In palladium-catalyzed Tsuji–Trost-type reactions of benzofuran-2-ylmethyl acetates, the formation of an η3-(benzofuryl)methyl complex is a key intermediate that allows for nucleophilic substitution at the benzylic-like position. unicatt.it

Catalyst Design for Specific Transformations

The development of catalysts tailored for specific reactions of benzofurans is an active area of research, enabling high efficiency and selectivity.

Catalysts for Synthesis: A wide array of transition-metal catalysts have been designed for the synthesis of the benzofuran scaffold itself. These include systems based on palladium, copper, rhodium, nickel, gold, and ruthenium, often utilizing specific ligands to control the reaction outcome. nih.govacs.orgthieme.de For example, nickel catalysts combined with ligands like 1,10-phenanthroline (B135089) have been used for the synthesis of benzofuran derivatives, proceeding through a nickel intermediate generated by reduction with zinc powder. nih.govacs.org

Catalysts for Functionalization: For transformations of the pre-formed benzofuran ring, catalyst design focuses on activating specific positions. In the C3-arylation of benzofuran-2-carboxamide analogs, a catalytic system of Pd(OAc)₂ with silver and sodium acetates was optimized. mdpi.com For the Tsuji–Trost-type reactions of benzofuran-2-ylmethyl acetates, the choice of catalyst and ligand was found to be critical; a Pd₂(dba)₃/dppf system was optimal for nitrogen nucleophiles, whereas a [Pd(η³-C₃H₅)Cl]₂/XPhos system proved more efficient for sulfur, oxygen, and carbon nucleophiles. unicatt.it

Catalysts for Hydrogenation: For the reduction of the benzofuran ring, catalyst design focuses on achieving selective hydrogenation of the furan moiety without affecting the benzene ring. Ruthenium nanoparticles on Lewis-acid-functionalized supports have been engineered as effective catalysts for the selective hydrogenation of benzofurans to 2,3-dihydrobenzofurans. researchgate.net

Table 2: Catalyst Systems for Transformations of Benzofuran Analogs

| Transformation | Substrate Type | Catalyst System | Key Feature | Ref |

| C3-H Arylation | Benzofuran-2-carboxamide | Pd(OAc)₂, AgOAc | Directs functionalization to C3 | mdpi.com |

| Nucleophilic Substitution | Benzofuran-2-ylmethyl acetate | [Pd(η³-C₃H₅)Cl]₂/XPhos | Efficient for S, O, C nucleophiles | unicatt.it |

| Nucleophilic Substitution | Benzofuran-2-ylmethyl acetate | Pd₂(dba)₃/dppf | Efficient for N nucleophiles | unicatt.it |

| Oxidation | 2-Methylbenzofuran | Mn(III) Porphyrin | Biomimetic epoxidation | mdpi.com |

| Hydrogenation | Benzofuran | Ru NPs on functionalized support | Selective reduction of furan ring | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Ethyl Benzofuran 2 Ylcarbamate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For ethyl benzofuran-2-ylcarbamate, COSY spectra would show correlations between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group, as well as between adjacent protons on the benzene (B151609) ring of the benzofuran (B130515) moiety. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J_CH coupling). youtube.com It is invaluable for assigning carbon signals, as each cross-peak links a specific proton signal on one axis to its corresponding carbon signal on the other. sdsu.edu This technique would definitively link the ethyl protons to their respective carbons and the aromatic protons to their specific carbons in the benzofuran ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is crucial for connecting different parts of the molecule. youtube.com For this compound, key HMBC correlations would be expected from the NH proton to the C=O carbon and to carbons C2 and C3 of the benzofuran ring. Furthermore, correlations from the methylene protons of the ethyl group to the carbamate (B1207046) C=O carbon would confirm the ester linkage. rsc.org

A summary of anticipated NMR data is presented below.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Benzofuran Aromatic-H | 7.2-7.6 | 111-130 | To adjacent aromatic C, C2, C3a, C7a |

| Benzofuran H3 | ~6.7-7.0 | ~105-115 | To C2, C3a, C4, C=O |

| NH | ~8.0-9.5 | - | To C2, C3, C=O |

| Ethyl -CH₂- | ~4.2 | ~62 | To C=O, Ethyl CH₃ |

| Ethyl -CH₃ | ~1.3 | ~14 | To Ethyl CH₂ |

| C=O (Carbamate) | - | ~154 | From NH, Ethyl CH₂ |

| C2 (Benzofuran) | - | ~148 | From NH, H3 |

| Other Benzofuran C's | - | 111-155 | From various aromatic and furan-ring protons |

Elucidation of Stereochemical Features by NMR

While this compound itself is achiral, derivatives with substituents on the benzofuran ring or modifications that introduce stereocenters would require stereochemical analysis. NMR techniques are powerful tools for this purpose. For instance, in related 2,3-dihydrobenzofuran (B1216630) systems, the relative stereochemistry can be determined by analyzing the vicinal coupling constants (³J_HH) between protons at C2 and C3. researchgate.net A small coupling constant often suggests a trans relationship, indicating a dihedral angle near 90°, while a larger coupling constant is characteristic of a cis relationship. researchgate.net For more complex structures, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can be used to identify protons that are close in space, providing definitive evidence for relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov This technique is critical for confirming the identity of a newly synthesized compound.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule, which provides valuable structural information. For this compound, collision-induced dissociation (CID) is expected to induce characteristic fragmentation patterns related to both the benzofuran core and the carbamate side chain. A common fragmentation pathway for carbamates involves the neutral loss of isocyanate and an alcohol, or cleavage of the ester bond. nih.govresearchgate.net Specifically for N-aryl carbamates, cleavage of the carbamate bond is a dominant pathway. The fragmentation of the benzofuran ring itself often proceeds through the loss of CO and other small molecules. nih.govnih.gov

A proposed fragmentation pathway for protonated this compound ([M+H]⁺) is outlined in the table below.

Interactive Table: Proposed HRMS Fragmentation of this compound

| Ion Description | Proposed Structure / Loss | Predicted m/z |

| Protonated Parent Molecule | [C₁₁H₁₁NO₃ + H]⁺ | 206.076 |

| Loss of Ethanol (B145695) | [M+H - C₂H₅OH]⁺ | 160.034 |

| Loss of Ethylene | [M+H - C₂H₄]⁺ | 178.045 |

| Benzofuran-2-amine ion | [C₈H₇NO + H]⁺ | 134.060 |

| Benzofuranol ion | [M+H - C₂H₄ - HNCO]⁺ | 135.044 |

| Benzofuran ion radical | [C₈H₆O]⁺• | 118.042 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. researchgate.net For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the N-H group (stretch, ~3300 cm⁻¹), the carbamate carbonyl group (C=O stretch, ~1700-1680 cm⁻¹), and the C-O bonds of the ester and furan (B31954) ring (~1250-1050 cm⁻¹). nih.govmdpi.com Aromatic C-H and C=C stretching vibrations would also be visible. acs.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. uh.edu While some vibrations are strong in both IR and Raman, others are more prominent in one technique. For this molecule, the symmetric vibrations of the aromatic benzofuran ring system are expected to produce strong signals in the Raman spectrum. nih.gov The characteristic band for ethyl carbamate has been identified via SERS at 1003 cm⁻¹, which could be used for quantitative evaluation. nih.gov

Interactive Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amide) | Stretch | ~3300 (broad) | ~3300 |

| Aromatic C-H | Stretch | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H | Stretch | ~2980-2850 | ~2980-2850 |

| C=O (Carbamate) | Stretch | ~1700-1680 (strong) | ~1700-1680 |

| Aromatic C=C | Stretch | ~1600, 1450 | ~1600, 1450 (strong) |

| C-O (Ester & Furan) | Stretch | ~1250-1050 (strong) | ~1250-1050 |

| Benzofuran Ring | Ring Breathing | - | ~1010-1000 (strong) |

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information in the solid state. researchgate.net This technique yields precise 3D coordinates of every atom (excluding hydrogen in many cases), allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

For an this compound derivative, an X-ray crystal structure would:

Reveal the planarity of the benzofuran ring system. nih.gov

Detail the conformation of the flexible ethyl carbamate side chain.

Identify and characterize intermolecular interactions, such as hydrogen bonds between the N-H donor and the C=O acceptor of adjacent molecules, which dictate the crystal packing. nih.govresearchgate.net

Based on published structures of similar benzofuran derivatives, a hypothetical set of crystal data is presented below. mdpi.comnih.gov

Interactive Table: Hypothetical Crystal Data for an this compound Derivative

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8-12 |

| b (Å) | 9-15 |

| c (Å) | 18-25 |

| α, γ (°) | 90 |

| β (°) | 90-105 |

| Volume (ų) | 1700-2000 |

| Z (molecules/unit cell) | 4 |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (e.g., Circular Dichroism)

Chiroptical spectroscopy is essential for the analysis of chiral molecules, which are non-superimposable on their mirror images (enantiomers). While this compound is achiral, many of its derivatives could be synthesized as chiral compounds, for example, by introducing a stereocenter on the benzofuran ring.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique for each enantiomer (they are mirror images of each other) and is highly sensitive to the molecule's three-dimensional structure.

For a chiral benzofuran derivative, CD spectroscopy would be used to:

Confirm the enantiomeric purity of a sample.

Determine the absolute configuration (the actual R/S assignment) of a stereocenter. This is often achieved by comparing the experimental CD spectrum to spectra predicted by time-dependent density functional theory (TDDFT-ECD) calculations. nih.gov This combined experimental and computational approach is a powerful tool for assigning the absolute stereochemistry of new chiral compounds. nih.govresearchgate.netrsc.org

Investigation of Biological Activities and Structure Activity Relationships Sar in Non Clinical Contexts

In Vitro Antimicrobial Research

The benzofuran (B130515) scaffold is a core component of many compounds evaluated for their ability to inhibit the growth of pathogenic microorganisms. nih.gov Derivatives are tested against a variety of bacterial and fungal strains to determine their spectrum of activity and potency. nih.govmdpi.com

Derivatives of the benzofuran ring system have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies on related structures, such as benzofuran-2-carboxamides and benzofuran-pyrazole hybrids, provide insight into the antibacterial potential of this class of compounds. For instance, certain halogenated derivatives of 3-benzofurancarboxylic acid have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 μg/mL. nih.gov

Research on aryl (5-substituted benzofuran-2-yl) carbamate (B1207046) derivatives has shown that specific substitutions can yield potent antimicrobial activity. nih.gov For example, a derivative with a bromo substitution on the benzofuran ring and a chloro substitution on the aryl group exhibited significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Similarly, benzofuran derivatives containing barbitone and thiobarbitone moieties have exhibited a range of antibacterial activity (MIC, 11.38-199.10 mmol/L). nih.gov SAR studies indicate that electron-withdrawing groups, such as halogens, tend to increase the antibacterial potency. nih.govmdpi.com

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Bacterial Strain | Type | Activity (MIC) | Citation |

|---|---|---|---|---|

| Halogenated 3-Benzofurancarboxylic Acid | Gram-positive bacteria | Gram-positive | 50-200 µg/mL | nih.gov |

| Benzofuran-5-ol derivative | Multiple strains | Gram-positive | 0.78-3.12 µg/mL | nih.gov |

| 2-Aryl Benzofuran | Multiple strains | Gram-positive | 0.78-6.25 µg/mL | nih.gov |

| 1-(thiazol-2-yl)pyrazoline Benzofuran | S. aureus | Gram-positive | Good (20 mm zone) | nih.gov |

| 1-(thiazol-2-yl)pyrazoline Benzofuran | E. coli | Gram-negative | Excellent (25 mm zone) | nih.gov |

| Heteroaryl-ethylene (PB4) | S. aureus | Gram-positive | 0.12-0.5 mg/L | mdpi.com |

| Heteroaryl-ethylene (PB4) | E. faecalis | Gram-positive | 0.25-0.5 mg/L | mdpi.com |

| Heteroaryl-ethylene (PB4) | E. coli | Gram-negative | 4-64 mg/L | mdpi.com |

| Heteroaryl-ethylene (PB4) | A. baumannii | Gram-negative | ≤0.12-1 mg/L | mdpi.com |

The antifungal properties of benzofuran derivatives have been evaluated against various pathogenic fungi, including species of Candida and Aspergillus. nih.govnih.govnih.gov Research has demonstrated that simple benzofuran structures, such as benzofuran-5-ols, can exhibit promising antifungal activity. nih.gov

Substitutions on the benzofuran core play a critical role in determining antifungal efficacy. Aryl(benzofuran-2-yl)ketoximes and their ester and ether derivatives have shown notable activity. nih.gov Likewise, certain halogenated derivatives of 3-benzofurancarboxylic acid are active against Candida albicans and Candida parapsilosis at MIC values of 100 μg/mL. nih.gov Studies on aryl (5-substituted benzofuran-2-yl) carbamates also report activity against C. albicans and Aspergillus niger. nih.gov Some derivatives showed weak to no activity against A. niger while demonstrating remarkable effects on C. albicans. nih.gov

Table 2: Antifungal Activity of Selected Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Fungal Species | Activity (MIC) | Citation |

|---|---|---|---|

| Halogenated 3-Benzofurancarboxylic Acid | C. albicans | 100 µg/mL | nih.gov |

| Halogenated 3-Benzofurancarboxylic Acid | C. parapsilosis | 100 µg/mL | nih.gov |

| Benzofuran-5-ol derivative | Candida spp. | Good activity | nih.gov |

| Benzofuran-5-ol derivative | Aspergillus spp. | Good activity | nih.gov |

| Benzofuran-5-ol derivative | Cryptococcus neoformans | Good activity | nih.gov |

| Aryl(benzofuran-2-yl)ketoxime | Not specified | Notable activity | nih.gov |

| Benzofuran-pyrazole hybrid | C. albicans | Active | nih.gov |

To develop more effective and selective antimicrobial agents, research has focused on identifying the specific molecular targets within microbial cells. For antibacterial action, the bacterial type II topoisomerase DNA gyrase is a well-established target. nih.govnih.gov This enzyme is essential for bacterial DNA replication and is absent in human cells, making it a selective target. nih.gov

Specifically, the Gyrase B (GyrB) subunit, which contains the ATP-binding site, is a key focus. nih.govnih.gov Benzofuran-based compounds, particularly hybrids with moieties like pyrazole, have been designed as inhibitors of DNA gyrase B. nih.gov One such benzofuran-pyrazole compound demonstrated notable inhibition of E. coli DNA gyrase B with a half-maximal inhibitory concentration (IC₅₀) of 9.80 µM. nih.gov The mechanism involves competitive inhibition at the ATP-binding site of the GyrB subunit, which disrupts the enzyme's function in managing DNA topology and leads to bacterial cell death. nih.govnih.gov

For antifungal activity, a key target identified for some benzofuran derivatives is the fungal N-myristoyltransferase (Nmt). This enzyme is crucial for fungal viability, and its inhibition represents a promising antifungal strategy.

In Vitro Antiproliferative and Anticancer Studies in Non-Human Cell Lines

The cytotoxic effects of benzofuran derivatives have been explored in various cancer models, including studies utilizing non-human cell lines to assess activity and potential for further development.

The evaluation of novel benzofuran derivatives has included testing against non-human cancer cell lines to establish a broader activity profile. In one study, a novel antiproliferative benzofuran derivative was tested against the murine breast cancer cell lines 4T1 and 67NR. bioworld.com The compound demonstrated notable cytotoxic activity, with IC₅₀ values of 4.67 µM against 4T1 cells and 8.02 µM against 67NR cells. bioworld.com

Additionally, cytotoxicity screening data is available for the effects of related compounds on other non-human cells. A database entry records a cytotoxicity assay of a benzofuran derivative against Mus musculus (mouse) macrophage cells, indicating research into the effects on non-cancerous murine cells. ebi.ac.uk These studies, while limited, provide initial data on the activity of the benzofuran scaffold in non-human systems, which is a critical step in preclinical evaluation.

Table 3: Antiproliferative Activity of a Benzofuran Derivative in Non-Human Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Organism | Cell Type | Activity (IC₅₀) | Citation |

|---|---|---|---|---|

| 4T1 | Mouse | Breast Cancer | 4.67 µM | bioworld.com |

| 67NR | Mouse | Breast Cancer | 8.02 µM | bioworld.com |

| Macrophage | Mouse | Macrophage | Cytotoxicity Assessed | ebi.ac.uk |

The mechanisms underlying the anticancer effects of benzofuran derivatives are multifaceted and involve the disruption of key cellular processes required for cancer cell proliferation and survival. A primary mechanism identified for many benzofuran compounds is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules are essential components of the cellular cytoskeleton and form the mitotic spindle during cell division. By interfering with microtubule dynamics, these agents can induce cell cycle arrest, typically at the G2/M phase, which subsequently leads to programmed cell death, or apoptosis. nih.gov

Studies on human cancer cell lines treated with related benzofuran derivatives have confirmed the induction of apoptosis. nih.govnih.gov For example, analysis of human colon cancer cells treated with benzofuran-isatin conjugates showed an increase in cleaved PARP, a key marker of apoptosis. nih.gov Other investigations have revealed that benzofuran derivatives can induce apoptosis through the modulation of Bcl-2 family proteins. nih.gov While these specific mechanistic studies were conducted on human cell lines, the cytotoxic activity observed in murine cancer cells suggests that similar pathways, such as the induction of apoptosis or cell cycle arrest, are likely involved. bioworld.comnih.gov

Enzyme Inhibition Studies

The benzofuran scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of enzymes. Research into derivatives based on the benzofuran-2-yl-carbamate and amide backbone has uncovered inhibitory activity against several key enzyme targets.

Cholinesterase (AChE/BChE) Inhibition

Derivatives of the benzofuran core, particularly those incorporating a carbamate moiety, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease.

Studies on novel series of optically active carbamates, such as those derived from tetrahydrofurobenzofuran, demonstrate potent cholinesterase inhibitory activity, with IC₅₀ values reaching the nanomolar range (as low as 10 nM for AChE and 3 nM for BChE). nih.gov While these are not direct analogs of ethyl benzofuran-2-ylcarbamate, the research provides crucial structure-activity relationship (SAR) data for the carbamate portion. Specifically, the N-substituent on the carbamate group significantly influences activity and selectivity. N-ethyl carbamates, the closest in this series to the title compound, were noted to have a moderate preference for BChE inhibition over AChE. nih.gov Other O-aromatic N,N-disubstituted carbamates and thiocarbamates have shown weak to moderate inhibition of both cholinesterases, with IC₅₀ values generally in the micromolar range (1.60 to 311.0 µM). nih.gov

Table 1: Cholinesterase Inhibition by Representative Carbamate Compounds This table presents data for related carbamate inhibitors to illustrate the potential activity profile.

| Compound Class | Enzyme | Inhibition (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Tetrahydrofurobenzofuran Carbamates | AChE | As low as 10 nM | Varies with N-substituent; N-ethyl carbamates show moderate BChE preference. | nih.gov |

| Tetrahydrofurobenzofuran Carbamates | BChE | As low as 3 nM | ||

| O-Aromatic (Thio)carbamates | AChE | 38.98 µM to >300 µM | Generally BChE selective. | nih.gov |

| O-Aromatic (Thio)carbamates | BChE | 1.60 µM to >300 µM |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are validated targets for anticancer agents. The benzofuran scaffold has been successfully utilized to develop potent and selective CA inhibitors.

Research has focused on attaching known zinc-binding functional groups, such as sulfonamides or carboxylic acids, to the benzofuran core. nih.govresearchgate.net For instance, benzofuran-based carboxylic acids linked via a ureido spacer have demonstrated submicromolar inhibition constants (Kᵢ) against the cancer-associated hCA IX isoform (Kᵢs = 0.56–0.91 µM) and showed high selectivity over off-target cytosolic isoforms hCA I and II. nih.gov While direct data for this compound is absent, the structural similarity of the carbamate linker to the ureido linker in these studies suggests the scaffold is suitable for targeting the CA active site. However, potent inhibition typically requires a specific zinc-anchoring moiety, which the simple ethyl carbamate lacks.

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzofuran Derivatives

| Compound Series | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|

| Benzofuran-based Sulfonamides | >10,000 nM | 228.5 nM | 10.0 nM | 10.1 nM | researchgate.net |

| Benzofuran-based Carboxylic Acids | >100 µM | 26.1 µM | 0.56 µM | 7.8 µM | nih.gov |

Inhibition of Other Enzyme Systems (e.g., chorismate mutase, PKS13 thioesterase)

The benzofuran core has been identified as a promising scaffold for developing inhibitors against microbial enzymes, representing potential new classes of antimicrobial agents.

PKS13 Thioesterase: The enzyme polyketide synthase 13 (Pks13) is essential for the biosynthesis of mycolic acids, a critical component of the Mycobacterium tuberculosis cell wall. A series of benzofuran inhibitors targeting the thioesterase (TE) domain of Pks13 has been extensively studied. researchgate.net While these efforts led to highly potent compounds like TAM16, the development of this specific benzofuran series was halted due to concerns about cardiotoxicity associated with a lipophilic basic amine in the structure. nih.govacs.org The core benzofuran structure, however, was validated as a Pks13-targeting pharmacophore.

Chorismate Pathway Enzymes: The shikimate pathway, absent in mammals, is essential for aromatic amino acid biosynthesis in bacteria, fungi, and plants, making its enzymes attractive antimicrobial targets. Chorismate mutase (CM) and chorismate synthase (CS) are key enzymes in this pathway. wikipedia.org Novel 3-(benzofuran-2-ylmethyl) substituted triazinone derivatives have been designed and evaluated as inhibitors of M. tuberculosis CM, with some compounds showing encouraging in vitro inhibition (64–65% at 30 µM). rsc.orgnih.gov Additionally, a series of 2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones were identified as potent inhibitors of bacterial chorismate synthase. researchgate.netnih.gov These findings highlight the versatility of the benzofuran scaffold in the design of inhibitors for various microbial enzymes.

Mechanistic Enzyme Kinetics and Modes of Inhibition (Competitive, Non-competitive, Allosteric, Mechanism-based)

Understanding the kinetic mechanism of inhibition is crucial for drug design. Enzyme inhibitors are broadly classified by their mode of action, such as competitive, non-competitive, uncompetitive, or mixed inhibition. du.ac.in

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This type of inhibition can be overcome by increasing substrate concentration. du.ac.in

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the enzyme's turnover number but does not affect substrate binding. semanticscholar.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, which is a less common mechanism.

Mechanism-based Inhibition: The inhibitor is a substrate for the enzyme, which processes it to form a reactive species that then irreversibly inactivates the enzyme. Carbamate inhibitors of cholinesterases, like rivastigmine, are classic examples of mechanism-based inhibitors, forming a transiently stable carbamylated enzyme intermediate. nih.gov

For the benzofuran derivatives discussed, various modes have been observed. For example, some carbamate cholinesterase inhibitors act via a mechanism-based covalent modification of the active site serine. nih.gov In contrast, studies of benzofuran-based inhibitors for other enzymes often reveal competitive or mixed-type inhibition, where the molecule interacts non-covalently with the active site or an allosteric pocket. embrapa.br

Comprehensive Structure-Activity Relationship (SAR) Analyses

SAR studies elucidate how chemical structure correlates with biological activity, guiding the optimization of lead compounds. For the benzofuran class, SAR is well-documented across multiple enzyme targets.

Influence of Substituent Position and Electronic Properties on Activity

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on both the bicyclic core and the side chain at position C-2.

Substituents on the Benzofuran Ring: Substitution on the benzene (B151609) portion of the benzofuran core can significantly modulate activity and selectivity.

In studies of CA inhibitors, placing a bromine atom at the 5-position of the benzofuran ring was a key feature in some of the most potent and selective derivatives. nih.gov

For Pks13 inhibitors, a hydroxyl group at the 5'-position (equivalent to the 5-position of the benzofuran) was found to be important for optimal anti-TB activity, as it is buried deep within the enzyme's active site. nih.gov

Conversely, in the development of human placental aromatase inhibitors, substitution on the benzofuran ring was found to have an adverse effect on in vitro activity. nih.gov

Substituents on the C-2 Side Chain: The group attached at the C-2 position is paramount for activity. For this compound, this is the ethyl carbamate group.

Carbamate/Amide Group: The nature of this linker is critical. For cholinesterase inhibitors, the carbamate is essential for the mechanism of action. The N-substituents on the carbamate dictate potency and selectivity; N-methyl groups offer little selectivity, while N-ethyl groups favor BChE, and larger aromatic groups can confer high selectivity for either AChE or BChE. nih.gov

Ester Group: In the Pks13 inhibitor series, an ethyl ester group at the 3'-position was oriented towards the solvent, indicating that this part of the molecule was less critical for direct binding interactions but could be modified to improve physicochemical properties. nih.gov

Impact of Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can profoundly influence its interaction with biological targets, which are themselves chiral entities. While direct stereospecific studies on this compound are not extensively documented in publicly available research, the principles of stereochemistry in pharmacology suggest that the presence of a chiral center would likely lead to differences in biological activity between its enantiomers.

In many classes of biologically active compounds, one enantiomer often exhibits significantly higher potency or a different pharmacological profile compared to its mirror image. For instance, studies on other chiral heterocyclic compounds have demonstrated that stereochemistry is a critical determinant of their interaction with receptors and enzymes. The differential binding affinity of enantiomers can be attributed to the specific spatial orientation required for optimal interaction with the binding site of a biological target.

Should a chiral center be introduced into the this compound scaffold, it would be anticipated that the resulting enantiomers would display varied biological efficacy. This variation would stem from the distinct ways each stereoisomer presents its pharmacophoric groups to the target protein. The synthesis and biological evaluation of individual enantiomers would be essential to fully elucidate the stereochemical requirements for optimal activity and to develop more potent and selective agents. Without specific experimental data on the enantiomers of this compound, the precise impact of its stereochemistry on biological efficacy remains a subject for future investigation.

Physicochemical Descriptors and Their Correlation with Activity

Quantitative Structure-Activity Relationship (QSAR) studies on various series of benzofuran derivatives have consistently highlighted the critical role of physicochemical properties in modulating their biological activities. nih.govnih.govresearchgate.net These studies provide a framework for understanding how modifications to the this compound structure could influence its efficacy. The key physicochemical descriptors that have been shown to correlate with the biological activity of benzofuran analogs include lipophilicity, electronic effects, and steric parameters.

Lipophilicity: This property, often quantified by the logarithm of the partition coefficient (log P), is crucial for a molecule's ability to traverse biological membranes and reach its target. Studies on benzofuran derivatives have indicated that there is often an optimal range of lipophilicity for a given biological activity. researchgate.net For this compound, modifications to the ethyl group or substitutions on the benzofuran ring would alter its log P value, thereby affecting its absorption, distribution, and ultimately, its biological potency.

Electronic Effects: The electronic properties of substituents on the benzofuran ring can significantly influence the molecule's interaction with its biological target. The presence of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system and the carbamate moiety, which can in turn affect hydrogen bonding and other non-covalent interactions with the target. For example, the introduction of a phenolic hydroxyl group on the benzofuran ring has been found to be crucial for modulating the anticancer activity of some derivatives, likely due to its hydrogen-donating capabilities. nih.gov Similarly, the addition of halogens can enhance anticancer activity, possibly by forming halogen bonds that improve binding affinity. nih.gov

Steric Factors: The size and shape of a molecule, described by steric parameters such as molar refractivity (MR), are critical for ensuring a proper fit within the binding site of a biological target. nih.govnih.gov In the case of this compound, the volume and spatial arrangement of the ethyl group and any substituents on the benzofuran ring will dictate the steric compatibility with its target. QSAR models have shown that both excessively bulky and insufficiently large substituents can be detrimental to activity, underscoring the need for a well-defined molecular shape for optimal biological efficacy.

| Physicochemical Descriptor | General Impact on Biological Activity of Benzofuran Derivatives | Reference |

| Lipophilicity (log P) | Influences membrane permeability and target accessibility; an optimal range is often required for maximal activity. | researchgate.net |

| Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, affecting binding to the target site. | nih.govnih.gov |

| Electronic Effects (Substituent Constants) | Modulates the strength of interactions with the biological target through effects on electron density and hydrogen bonding capacity. | nih.gov |

| Steric Hindrance | Affects the conformational flexibility and fit of the molecule within the active site of the target. | nih.govnih.gov |

Theoretical and Computational Studies on Ethyl Benzofuran 2 Ylcarbamate and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of ethyl benzofuran-2-ylcarbamate. These methods provide a detailed picture of the molecule's electronic landscape.

Electronic Structure Analysis

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key determinant of its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

An analysis of the electrostatic potential map reveals the distribution of charge within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological macromolecules.

Conformational Analysis and Tautomerism

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotations around the bonds connecting the carbamate (B1207046) group to the benzofuran (B130515) ring and the ethyl group to the carbamate moiety are of particular interest. These rotations lead to various conformers with different energies. Identifying the most stable conformer (the one with the lowest energy) is crucial as it represents the most likely shape of the molecule in a biological system.

Tautomerism, the interconversion of structural isomers, is another important aspect to consider. For this compound, the potential for keto-enol or imine-enamine tautomerism within the carbamate linkage and the benzofuran ring system should be computationally explored to determine the relative stabilities of the different tautomeric forms.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.net This method is extensively used in drug discovery to predict how a small molecule, such as this compound or its analogs, might interact with a biological target, typically a protein. nih.govnih.govresearchgate.net The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function.

For instance, benzofuran derivatives have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. nih.govnih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govplos.org These models are built by finding a statistical correlation between a set of molecular descriptors (physicochemical properties or structural features) and the observed biological activity of a series of compounds. nih.govplos.org

For analogs of this compound, a QSAR study could be performed to predict their activity against a specific biological target. nih.gov This involves calculating a variety of molecular descriptors for each analog and then using statistical methods, such as multiple linear regression or machine learning algorithms, to develop a predictive model. nih.govplos.org Such models can then be used to guide the design of new, more potent analogs.

In Silico ADMET Prediction (excluding human metabolism/toxicity)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach to estimate the pharmacokinetic and toxicological properties of a compound. nih.govmdpi.comnih.gov While excluding human-specific metabolism and toxicity, these predictions can still provide valuable information about a compound's potential as a drug candidate.

For this compound, in silico tools can predict properties such as:

Absorption: Prediction of intestinal absorption and cell permeability. mdpi.com

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration. mdpi.com

Metabolism: Prediction of interactions with metabolic enzymes (e.g., cytochrome P450 isozymes), excluding human-specific pathways. mdpi.com

Excretion: Prediction of renal clearance.

Toxicity: General toxicity predictions, such as potential for mutagenicity or carcinogenicity, based on structural alerts. nih.gov

These predictions are based on models derived from large datasets of experimental data and can help to identify potential liabilities of a compound early in the drug discovery process. nih.govmdpi.comnih.gov

Potential Applications in Chemical Biology and Materials Science

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The development of Ethyl benzofuran-2-ylcarbamate and its derivatives as chemical probes is a promising area of research. The benzofuran (B130515) nucleus can be modified to create molecules that interact with specific biological targets. For instance, some carbamate (B1207046) insecticides have been investigated for their impact on the assembly of tubulin, a key protein in cell structure and division, indicating the potential for designing benzofuran carbamate-based probes to study the cytoskeleton. nih.gov

The modular nature of this compound would allow for the systematic introduction of reporter groups, such as fluorophores or affinity tags, to the benzofuran scaffold. This would enable the tracking and visualization of biological targets, providing valuable insights into their function and localization within cells.

Role as Intermediates in Complex Molecule Synthesis

The benzofuran ring system is a versatile building block in organic synthesis. rsc.orgscienceopen.com Its derivatives are frequently used as precursors for the construction of more complex, polycyclic molecules, including a variety of heterocyclic compounds and natural products. mdpi.comnih.govresearchgate.net this compound can serve as a key intermediate, with the carbamate group offering a handle for further chemical transformations.

The reactivity of the benzofuran core and the carbamate functional group can be strategically exploited to introduce additional molecular complexity. This makes this compound a valuable starting material for the synthesis of novel compounds with potential therapeutic or industrial applications. The ability to generate diverse molecular architectures from a common benzofuran precursor is a significant advantage in drug discovery and materials science. nih.govchemrxiv.org

Table 1: Examples of Complex Molecules Synthesized from Benzofuran Derivatives

| Starting Benzofuran Derivative | Resulting Complex Molecule/Scaffold | Synthetic Strategy | Reference |

|---|---|---|---|

| Benzofuran-2-carboxylic acid | C3-arylated benzofuran-2-carboxamides | Palladium-catalyzed C–H arylation and transamidation | mdpi.comnih.gov |

| Substituted 2-hydroxybenzaldehyde | 2-Arylbenzofurans | Three-step reaction involving O-alkylation and cyclization | |

| 5-Nitrobenzofuran-2-carboxyhydrazide | Substituted-5-nitro benzofuran-2-yl-carbamides | Curtius rearrangement | wikipedia.org |

| Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate | Naphtho[2,1-b]furan-based carbamates | Benzoylation followed by Curtius rearrangement | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Exploration in Agrochemical Research (e.g., herbicides, insecticides, fungicides)

The carbamate functional group is a well-established pharmacophore in the agrochemical industry, most notably in insecticides. epa.gov The compound Carbofuran, a potent systemic insecticide, is itself a benzofuran derivative with a methylcarbamate group. epa.govherts.ac.uknih.gov This precedent strongly suggests that this compound and its analogues could exhibit valuable pesticidal properties.

Research into benzofuran derivatives has also revealed their potential as antifungal agents. nih.govgoogle.com For example, certain benzofurazan (B1196253) derivatives have shown significant activity against phytopathogenic fungi. nih.gov The exploration of this compound in this area could lead to the development of new and effective crop protection agents. Patents have also been filed for benzofuran derivatives for their general use as pesticides, highlighting the commercial interest in this class of compounds. google.comnih.gov

Table 2: Agrochemical Activity of Selected Benzofuran and Carbamate Derivatives

| Compound/Derivative Class | Type of Activity | Target Organisms | Reference |

|---|---|---|---|

| Carbofuran | Insecticide, Nematicide | Soil and foliar pests | epa.govherts.ac.uknih.gov |

| Benzofurazan derivatives | Antifungal | Rhizoctonia solani, Sclerotinia sclerotiorum | nih.gov |

| Benfuracarb, Carbosulfan, Furathiocarb | Insecticide | General insect pests | nih.gov |

| Benzofuran-5-ol derivatives | Antifungal | Candida species, Aspergillus niger | google.com |

This table is interactive. Click on the headers to sort the data.

Integration into Novel Functional Materials (e.g., luminescent materials based on related chemistry)

The field of materials science has seen a growing interest in organic molecules with unique photophysical properties. Benzofuran derivatives have emerged as promising candidates for the development of luminescent materials, including those used in organic light-emitting diodes (OLEDs). acs.orgresearchgate.netingentaconnect.comacs.org The benzofuran scaffold can be incorporated into larger conjugated systems to create molecules that emit light efficiently in the solid state. acs.org

The electronic properties of this compound could be tuned through chemical modification to achieve desired emission colors and quantum yields. The integration of such molecules into polymer matrices or as thin films could lead to the fabrication of novel functional materials for applications in displays, lighting, and sensors. The study of structure-property relationships in benzofuran-based luminogens is an active area of research, and this compound represents a new platform for exploration. researchgate.netingentaconnect.com

Future Research Directions and Unexplored Avenues for Ethyl Benzofuran 2 Ylcarbamate Research

Development of Novel and Sustainable Synthetic Methodologies

Future research should prioritize the development of more efficient, cost-effective, and environmentally friendly methods for synthesizing ethyl benzofuran-2-ylcarbamate and its derivatives. While traditional methods exist, modern synthetic chemistry offers numerous avenues for improvement.

Key areas for exploration include:

Catalyst Innovation: Research into novel catalytic systems could significantly enhance synthesis efficiency. This includes the use of palladium-on-carbon (Pd/C) catalysts, which are low-cost, stable, and recyclable, for constructing the benzofuran (B130515) core from substituted allyl-phenols. chemistryviews.org Other transition metals like copper, nickel, and ruthenium have also been employed in innovative catalytic strategies for benzofuran synthesis. nih.govacs.org Exploring palladium-catalyzed reactions, such as the Tsuji-Trost-type reaction, could allow for the functionalization of the benzofuran-2-ylmethyl moiety, providing a pathway to diverse carbamate (B1207046) derivatives. unicatt.it

Green Chemistry Approaches: A shift towards sustainable synthesis is crucial. This involves exploring catalyst-free reaction conditions and the use of eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which have been successfully used for one-pot syntheses of other benzofuran derivatives. nih.govacs.org Gas-solid catalytic routes also present a green alternative for producing the core benzofuran structure. researchgate.net

Modular and Diversity-Oriented Synthesis: Developing modular synthetic routes is essential for creating libraries of analogs for structure-activity relationship (SAR) studies. A combination of C-H arylation and transamidation chemistry, for instance, has been shown to be a highly modular strategy for producing diverse benzofuran-2-carboxamides from a common precursor. mdpi.com Applying such diversity-oriented synthesis approaches would enable the rapid generation and screening of a wide range of this compound analogs. acs.org

Deeper Mechanistic Elucidation of Observed Biological Activities

While benzofuran derivatives are known to exhibit a broad spectrum of biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—the precise mechanisms of action are often not fully understood. nih.govresearchgate.netontosight.ai For this compound, future research must move beyond preliminary screening to a deeper mechanistic understanding.

Key research questions include:

Identification of Molecular Targets: What specific enzymes, receptors, or signaling pathways does this compound interact with? Benzofuran derivatives have been identified as inhibitors of various critical enzymes, including farnesyltransferase, PI3K/VEGFR-2, monoamine oxidase (MAO), and acyl-coenzyme A synthetase long-chain family member 4 (ACSL4). nih.govnih.govacs.orgnih.gov Studies should be designed to screen the compound against panels of kinases, proteases, and other enzyme classes to identify its primary targets.

Understanding Cellular Effects: How does the compound affect cellular processes? Research should investigate its impact on the cell cycle, apoptosis (programmed cell death), autophagy, and the generation of reactive oxygen species (ROS). mdpi.com For example, some benzofuran derivatives have been shown to induce apoptosis in cancer cells through caspase-dependent pathways. mdpi.com

Probing Drug-Target Interactions: At the molecular level, how does this compound bind to its target? Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed structural information about the binding mode, which is invaluable for rational drug design.

Expansion of SAR Studies with Advanced Combinatorial Libraries

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. nih.gov For this compound, a systematic exploration of its SAR is a critical next step.

Future efforts should focus on:

Systematic Structural Modifications: The core structure of this compound offers multiple points for modification. SAR studies should systematically explore the effects of altering:

Substituents on the benzene (B151609) ring of the benzofuran core. The position and nature (e.g., halogen, methoxy) of substituents can be critical determinants of biological activity. nih.gov

The ethyl group of the carbamate moiety. Replacing it with different alkyl, aryl, or heterocyclic groups could significantly impact potency and selectivity.

The carbamate linker itself.

Combinatorial Chemistry: The use of diversity-oriented synthesis to create large, statistically designed libraries of analogs will be essential. acs.org This approach allows for a more robust analysis of how different structural features, and combinations thereof, contribute to the compound's activity. acs.org

Hybrid Molecules: Creating hybrid compounds that fuse the this compound scaffold with other known pharmacophores (like thiazole, quinazolinone, or triazole) is a promising strategy. nih.gov This can lead to synergistic effects and novel mechanisms of action. nih.gov

Advanced Computational Design and Screening of New Analogs

In silico methods are powerful tools for accelerating the drug discovery process. Advanced computational techniques can be used to design and screen new analogs of this compound with improved properties.

Key computational approaches include:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of new analogs within the active site of a known or hypothesized biological target. nih.gov It allows for the rapid virtual screening of large compound libraries to prioritize candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural or physicochemical properties of a series of analogs with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent derivatives.

Pharmacophore Modeling: By identifying the key structural features responsible for a compound's biological activity, a pharmacophore model can be built. This model serves as a 3D template for designing new molecules that retain the desired activity while potentially having improved drug-like properties.

Fragment-Based Screening: Computational fragment-based approaches can identify small molecular fragments that bind to a target. These fragments can then be computationally "grown" or linked together to create more potent lead compounds based on the this compound scaffold. acs.org

Exploration of Emerging Non-Biomedical Applications

While the primary focus for benzofuran derivatives has been in medicine, their unique chemical and physical properties may lend them to a variety of non-biomedical applications. nih.govresearchgate.net This is a largely unexplored area for this compound.

Potential future research directions include:

Materials Science: Benzofuran derivatives have been investigated for their use in organic electronics, such as in the construction of organic field-effect transistors and photovoltaics. nih.gov The specific electronic properties of this compound and its polymers could be investigated for applications in this field.

Agrochemicals: Carbamates are a well-known class of insecticides. ontosight.ai The potential of this compound and its analogs as novel pesticides or herbicides could be explored.

Flavors and Fragrances: Some simple furan (B31954) derivatives are known for their characteristic odors and are used in the flavor and fragrance industry. researchgate.net While more complex, the potential sensory properties of this compound could be assessed.

Fluorescent Probes: The benzofuran core can serve as a fluorophore. Derivatives could be designed as fluorescent sensors for detecting specific ions or molecules. unina.it

Investigation of Enzyme Specificity and Selectivity Profiles

For any potential therapeutic agent, selectivity is as important as potency. An ideal drug should interact strongly with its intended target while having minimal off-target effects to reduce the risk of side effects.

Future research on this compound should include:

Broad-Panel Enzyme Screening: The compound and its most promising analogs should be screened against a wide panel of enzymes, particularly those within the same family as any identified primary target (e.g., screening against a broad panel of kinases if the compound is found to be a kinase inhibitor).

Isoenzyme Selectivity Studies: For enzymes that exist in multiple isoforms (e.g., monoamine oxidase A and B, or different subtypes of histone deacetylases), it is crucial to determine the compound's selectivity. nih.gov For instance, some benzofuran derivatives show selective inhibition of MAO-A over MAO-B. nih.gov Similarly, selective inhibition of ACSL4 over ACSL3 has been achieved with benzofuran-based compounds. acs.org

Dual-Target Inhibitors: Conversely, there is growing interest in designing single molecules that can selectively inhibit two distinct targets involved in a disease pathway. nih.gov Research could explore whether derivatives of this compound could be engineered as dual inhibitors, for example, targeting both HDAC and Hsp90. acs.org This requires a careful balancing of activity at both targets to achieve the desired therapeutic effect.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ethyl benzofuran-2-ylcarbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via carbamate formation between benzofuran-2-amine and ethyl chloroformate. A general procedure involves reacting the amine with ethyl chloroformate in a polar aprotic solvent (e.g., THF) under nitrogen at 0–5°C, followed by gradual warming to room temperature. Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of ethyl chloroformate to amine), using catalysts like pyridine to neutralize HCl byproducts, and controlling reaction time (6–12 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield improvements (70–85%) are achievable by optimizing solvent polarity and temperature gradients .

Table 1 : Typical Reaction Conditions and Yields

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| THF | 0–25 | Pyridine | 75 |

| DCM | 0–20 | TEA | 68 |

| Acetone | 5–30 | DMAP | 82 |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the carbamate linkage (e.g., carbonyl carbon at ~155 ppm) and ethyl group signals (triplet at ~1.2 ppm for CH, quartet at ~4.1 ppm for CH).

- FT-IR : Key peaks include N-H stretch (~3350 cm), C=O (~1700 cm), and benzofuran C-O-C (~1250 cm).

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) and ESI+ ionization detect [M+H] ions for molecular weight confirmation.

- X-ray crystallography : For structural elucidation, SHELXL (via SHELX suite) refines crystal structures using high-resolution data (<1.0 Å), with ORTEP-3 generating thermal ellipsoid plots .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies involve:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Analyze degradation via HPLC (e.g., C18 column, 220 nm detection).

- Photostability : Expose to UV light (320–400 nm) for 48 hours and monitor carbonyl peak retention via FT-IR.

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours; quantify intact compound using LC-MS. Degradation products (e.g., benzofuran-2-amine) indicate hydrolysis susceptibility .

Advanced Research Questions

Q. How can structural isomerism in this compound derivatives complicate pharmacological studies, and what strategies resolve these issues?

- Methodological Answer : Positional isomerism (e.g., substitution at benzofuran C-3 vs. C-5) or stereoisomerism (if chiral centers exist) can lead to conflicting bioactivity data. Resolution strategies include:

- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.

- Crystallographic Analysis : SHELXD/SHELXE for phase determination in racemic crystals, followed by Flack parameter refinement to assign absolute configuration .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict isomer stability and docking scores with target proteins (e.g., kinases, GPCRs) .

Q. What experimental designs are recommended to address contradictory data in cytotoxicity assays of this compound analogs?

- Methodological Answer : Contradictions often arise from assay variability (e.g., MTT vs. resazurin) or cell-line specificity. Mitigation approaches:

- Dose-Response Consistency : Test 5–7 concentrations (1 nM–100 µM) in triplicate across multiple cell lines (e.g., HEK293, HepG2).

- Mechanistic Follow-Up : Use RNA-seq or proteomics to identify pathways affected in sensitive vs. resistant lines.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm IC differences; report 95% confidence intervals .

Q. How can in silico tools predict the metabolic fate of this compound, and what in vitro assays validate these predictions?

- Methodological Answer :

- Prediction : Use ADMET software (e.g., SwissADME, pkCSM) to identify Phase I oxidation sites (e.g., ethyl group hydroxylation) and Phase II glucuronidation.

- Validation :

- Microsomal Incubations : Human liver microsomes (HLM) + NADPH, followed by LC-MS/MS to detect metabolites.

- CYP Inhibition Assays : Fluorogenic substrates (e.g., CYP3A4) quantify enzyme inhibition potential.

- Molecular Dynamics : GROMACS simulations model metabolite-enzyme interactions (e.g., CYP2D6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.